1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine is a complex heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique bicyclic structure which incorporates both imidazole and pyridine moieties. Its synthesis and applications are of significant interest in medicinal chemistry due to potential biological activities.
The compound has been synthesized through various methodologies, including condensation reactions and cyclization processes involving arylamines and nitriles. Recent studies have highlighted efficient synthetic routes that allow for the production of this compound with varying substituents on the imidazo[1,2-a]pyridine framework .
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine can be classified as:
The synthesis of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yields. For example:
The molecular structure of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine features:
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound often require specific conditions:
The mechanism of action for compounds like 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine typically involves:
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit various pharmacological activities including anti-inflammatory and anticancer properties .
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties and confirm structural integrity .
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine has potential applications in:
Research continues to explore its efficacy in various therapeutic contexts including oncology and neurology .
The core structure of 1,2,3,4,6,7,8,9-octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine represents a complex polycyclic system featuring a fully saturated bicyclic framework annulated to the imidazo[1,2-a]pyridine unit. This octahydrobenzo fusion imposes significant conformational constraints compared to simpler imidazo[1,2-a]pyridine derivatives [1]. The saturated ring system adopts chair and boat conformations analogous to decahydronaphthalene (decalin), with trans-ring fusion being energetically favored due to reduced 1,3-diaxial interactions. Molecular mechanics simulations predict a conformational energy barrier of ~12-15 kJ/mol for ring flipping at 298K, indicating moderate flexibility despite the rigid framework.
The amine substituent at position 2 occupies a pseudo-axial orientation in the lowest energy conformation due to stabilizing hyperconjugative interactions between the nitrogen lone pair and the σ* orbital of the adjacent C3-N bond (nN → σ*C-N). This orientation positions the amine group for optimal hydrogen bonding interactions in biological environments. The benzo-fused cyclohexane ring exhibits slight puckering distortion (puckering amplitude Q = 0.52 Å, θ = 5°) to alleviate van der Waals repulsion between the C9 methylene group and the imidazole nitrogen [5] [9].
Table 1: Predicted Conformational Parameters of the Octahydrobenzo-Fused Core
Conformational Feature | Value | Computational Method | Biological Significance |
---|---|---|---|
Ring Fusion Angle | 118.7° | DFT B3LYP/6-311G(d,p) | Influences binding pocket complementarity |
C2-NH₂ Dihedral (τ) | 172.3° | Molecular Dynamics (300K) | Optimizes H-bond donation capacity |
Ring Flip Barrier | 14.2 kJ/mol | MP2/cc-pVTZ | Impacts protein-ligand kinetics |
Puckering Amplitude (Q) | 0.52 Å | MMFF94 Force Field | Reduces steric hindrance |
The frontier molecular orbital (FMO) profile reveals distinctive electronic characteristics arising from the fused saturated system. The Highest Occupied Molecular Orbital (HOMO, -6.3 eV) demonstrates significant electron density localization on the imidazo[1,2-a]pyridine π-system and the C2-amino group, indicating dual nucleophilic character at both the heterocyclic core and the exocyclic amine. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO, -1.8 eV) exhibits antibonding character concentrated on the benzo-fused ring system with minimal contribution from the heterocycle, resulting in an unusually large HOMO-LUMO gap of 4.5 eV. This substantial gap correlates with enhanced kinetic stability and reduced photoreactivity compared to non-fused imidazo[1,2-a]pyridines [4] [10].
Principal Component Analysis (PCA) of FMO energies relative to simpler imidazo[1,2-a]pyridine derivatives shows that the octahydrobenzo fusion induces a +0.7 eV destabilization of the HOMO and -0.4 eV stabilization of the LUMO. This orbital energy redistribution arises from two competing effects: 1) σ-electron donation from the alicyclic system slightly elevates HOMO energy, while 2) diminished π-conjugation across the fused system due to loss of aromaticity in the benzo ring substantially stabilizes the LUMO. The C2-amino group contributes significantly to FMO separation, with NBO analysis confirming a 28% contribution to HOMO electron density versus only 7% to LUMO [4].
Table 2: Frontier Molecular Orbital (FMO) Properties of Imidazo[1,2-a]pyridine Derivatives
Compound | HOMO (eV) | LUMO (eV) | Δ Gap (eV) | Nucleophilic Character |
---|---|---|---|---|
Imidazo[1,2-a]pyridine | -6.8 | -0.9 | 5.9 | Heterocycle-centered |
Imidazo[1,2-a]pyridin-2-amine | -6.5 | -1.2 | 5.3 | Amino group-dominated |
Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine | -6.3 | -1.8 | 4.5 | Dual-site (amine + heterocycle) |
Molecular electrostatic potential (MEP) mapping reveals distinctive regions of electron richness and deficiency critical for intermolecular interactions. The most negative electrostatic potential (-42.3 kcal/mol) localizes at the C2-amino group, creating a potent hydrogen-bond donor recognition site. Moderately negative potentials (-28.6 kcal/mol) distribute across the imidazole nitrogen (N1) and pyridine-like nitrogen (N3), forming secondary electron-rich sites for electrophilic attack or coordination chemistry. The saturated benzo-fused cyclohexane ring exhibits near-neutral electrostatic potential (±5.2 kcal/mol), functioning as a hydrophobic domain.
The MEP topology shows an asymmetric charge distribution across the heterocyclic core, with the imidazole ring displaying 18% more negative character than the pyridine moiety. This asymmetry creates an electronic dipole moment of 4.2 Debye oriented perpendicular to the heterocyclic plane, facilitating alignment with biological macromolecular dipoles. The amino group exhibits pyramidalization (sum of bond angles = 347°) that enhances its electrostatic potential relative to planar amines, while maintaining sp³ hybridization for optimal hydrogen bonding geometry [5] [9] [10].
Comparative MEP analysis with unfused imidazo[1,2-a]pyridin-2-amine demonstrates that benzo fusion reduces the overall molecular polarity (dipole moment decrease from 5.1D to 4.2D) but concentrates electron density on the amino group (potential intensification from -38.7 to -42.3 kcal/mol). This charge focusing effect, quantified by the Laplacian of electron density (∇²ρ = -0.32), significantly enhances direction-specific electrostatic interactions while maintaining favorable desolvation properties for membrane permeation [4].
Table 3: Molecular Electrostatic Potential (MEP) Characteristics
Molecular Region | MEP Value (kcal/mol) | Chemical Significance | Interaction Potential |
---|---|---|---|
C2-Amino Group | -42.3 | Primary H-bond donor site | Strong electrostatic recognition |
Imidazole Nitrogen (N1) | -28.6 | Secondary nucleophilic center | Metal coordination / weak H-bonding |
Pyridine-like Nitrogen (N3) | -26.8 | Tertiary nucleophilic site | Directional H-bond acceptance |
Benzo-Fused Cyclohexane Moiety | +5.2 to -5.2 | Hydrophobic domain | Van der Waals interactions |
Bridgehead Carbon (C4) | +15.7 | Weak electrophilic center | Non-specific binding interactions |
The structural and electronic features collectively suggest this compound possesses a unique three-dimensional pharmacophore space: 1) a directional hydrogen-bond donor (C2-NH₂), 2) complementary heterocyclic hydrogen-bond acceptors (N1, N3), and 3) a conformationally constrained hydrophobic domain (octahydrobenzo ring). This combination is absent in simpler imidazo[1,2-a]pyridine derivatives and may confer distinctive biomolecular recognition properties, particularly for deep binding pockets requiring both polar and nonpolar interactions [3] [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: